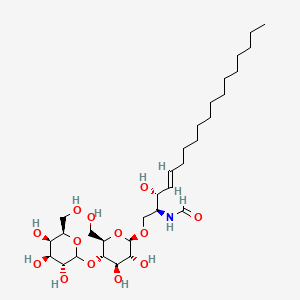
Lactosylceramide (porcine RBC)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lactosylceramide (porcine RBC) is an endogenous bioactive sphingolipid. It is composed of a hydrophobic ceramide lipid and a hydrophilic sugar moiety, specifically lactose. This compound is found in microdomains on the plasma membranes of numerous cells and plays a significant role in various biological processes, including cell signaling, phagocytosis, chemotaxis, and superoxide generation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The biosynthesis of lactosylceramide involves the addition of a second monosaccharide unit (galactose) to monoglucosylceramide. This reaction is catalyzed by a specific beta-1,4-galactosyltransferase on the lumenal side of the Golgi apparatus. The precursor glucosylceramide is transported by the sphingolipid transport protein FAPP2 to the distal Golgi apparatus, where it crosses from the cytosolic side of the membrane via flippase activity. The addition of the second monosaccharide unit as its activated nucleotide derivative (UDP-galactose) to monoglucosylceramide occurs on the lumenal side of the Golgi apparatus in a reaction catalyzed by β-1,4-galactosyltransferases .
Industrial Production Methods
Industrial production of lactosylceramide typically involves extraction from natural sources, such as porcine red blood cells. The extraction process includes lipid extraction, purification, and characterization to ensure the purity and quality of the compound. The extracted lactosylceramide is then formulated into a solid form for various research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Lactosylceramide undergoes various chemical reactions, including glycosylation, oxidation, and hydrolysis. These reactions are essential for its biosynthesis, metabolism, and function in biological systems.
Common Reagents and Conditions
Glycosylation: This reaction involves the addition of sugar moieties to lactosylceramide, catalyzed by glycosyltransferases. Common reagents include UDP-galactose and other nucleotide sugars.
Oxidation: Lactosylceramide can undergo oxidation reactions, often mediated by reactive oxygen species (ROS) and catalyzed by enzymes such as oxidases.
Major Products Formed
Glycosylation: The addition of sugar moieties results in the formation of more complex glycosphingolipids, such as gangliosides and globosides.
Oxidation: Oxidation reactions can lead to the formation of oxidized derivatives of lactosylceramide, which may have altered biological activities.
Hydrolysis: Hydrolysis reactions result in the breakdown of lactosylceramide into its constituent ceramide and sugar moieties.
Aplicaciones Científicas De Investigación
Lactosylceramide has a wide range of scientific research applications in various fields:
Chemistry: It is used as a model compound for studying glycosphingolipid biosynthesis and metabolism.
Biology: Lactosylceramide plays a crucial role in cell signaling, membrane microdomain formation, and cellular processes such as phagocytosis and chemotaxis.
Medicine: Elevated levels of lactosylceramide are associated with various diseases, including diabetes, obesity, multiple sclerosis, and atherosclerosis. It is used as a biomarker for these conditions and as a target for therapeutic interventions.
Industry: Lactosylceramide is used in the development of lipid-based drug delivery systems and as a component in cosmetic formulations .
Mecanismo De Acción
Lactosylceramide exerts its effects through various molecular targets and pathways. It forms membrane microdomains with Lyn kinase and the αi subunits of inhibitory G protein-coupled receptors, suggesting a role in cell signaling. Elevated levels of lactosylceramide in kidney cortex homogenates and urine are directly correlated with hyperglycemia, insulin resistance, and obesity. It promotes the recruitment of CNS-infiltrating monocytes and microglia and enhances neurodegeneration in models of multiple sclerosis. Increased levels of lactosylceramide in atherosclerotic plaques are correlated with increased levels of pro-inflammatory cytokines, lipids, and macrophages .
Comparación Con Compuestos Similares
Lactosylceramide is part of a larger family of glycosphingolipids, which includes compounds such as glucosylceramide, galactosylceramide, and gangliosides. These compounds share a similar structure, consisting of a ceramide backbone linked to various sugar moieties. lactosylceramide is unique in its specific biological functions and roles in disease processes.
Similar Compounds
Glucosylceramide: A precursor in the biosynthesis of lactosylceramide, involved in glycosphingolipid metabolism.
Galactosylceramide: Another glycosphingolipid with distinct biological functions, particularly in the nervous system.
Gangliosides: Complex glycosphingolipids with multiple sugar moieties, involved in cell signaling and membrane stability
Lactosylceramide’s unique combination of a ceramide backbone and lactose moiety, along with its specific roles in cell signaling and disease processes, distinguishes it from other glycosphingolipids.
Propiedades
Fórmula molecular |
C31H57NO13 |
|---|---|
Peso molecular |
651.8 g/mol |
Nombre IUPAC |
N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]formamide |
InChI |
InChI=1S/C31H57NO13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(36)20(32-19-35)18-42-30-28(41)26(39)29(23(17-34)44-30)45-31-27(40)25(38)24(37)22(16-33)43-31/h14-15,19-31,33-34,36-41H,2-13,16-18H2,1H3,(H,32,35)/b15-14+/t20-,21+,22+,23+,24-,25-,26+,27+,28+,29+,30+,31?/m0/s1 |
Clave InChI |
JPMUNGQOSMISCJ-XEOLMMBHSA-N |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)NC=O)O |
SMILES canónico |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



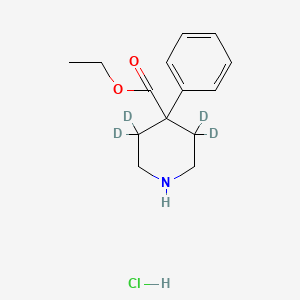
![(R)-[(2S,4R,5S)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B10779067.png)
![(+/-)-trans-4,5,6,7-Tetrahydro-7-hydroxy-6-(isopropylamino-d7)imidazo[4,5,1-jk][1]benzazepin-2(1H)-one](/img/structure/B10779072.png)

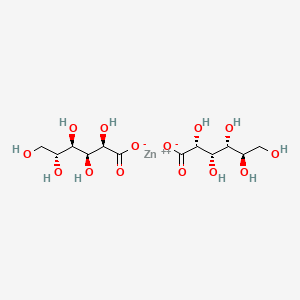
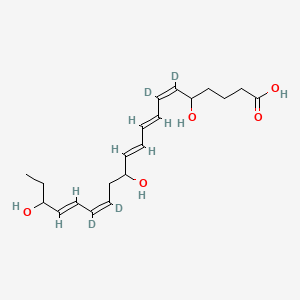
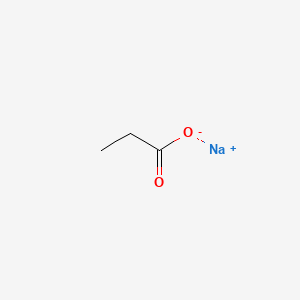


![cyclo[D-Leu-OVal-DL-Val-N(Me)Leu-OVal-D-Val]](/img/structure/B10779113.png)


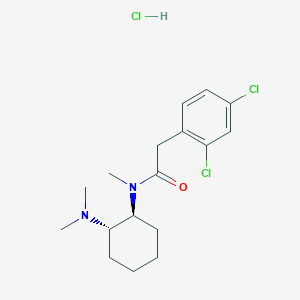
![10-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-9-hydroxy-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one](/img/structure/B10779135.png)